3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
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Overview
Description
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne is an organic compound characterized by its unique structure, which includes ethynyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with hex-3-ene-1,5-diyne as the base structure.
Functional Group Addition: Ethynyl groups are introduced at the 3 and 4 positions through a palladium-catalyzed coupling reaction.
Nitration: The final step involves the nitration of the compound to introduce nitro groups at the 1 and 6 positions. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Electron Transfer: The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species.
Covalent Bond Formation: The ethynyl groups can form covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
Uniqueness
This compound is unique due to the presence of both ethynyl and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research fields.
Properties
CAS No. |
823813-68-9 |
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Molecular Formula |
C10H2N2O4 |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
3,4-diethynyl-1,6-dinitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H2N2O4/c1-3-9(5-7-11(13)14)10(4-2)6-8-12(15)16/h1-2H |
InChI Key |
XLNLYVDLEFTRHQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Origin of Product |
United States |
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